Bromine azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13973-87-0 |

|---|---|

Molecular Formula |

BrN3 |

Molecular Weight |

121.92 g/mol |

InChI |

InChI=1S/BrN3/c1-3-4-2 |

InChI Key |

KFCUPNHUPHDVJC-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=NBr |

Canonical SMILES |

[N-]=[N+]=NBr |

Other CAS No. |

13973-87-0 |

Origin of Product |

United States |

Foundational & Exploratory

Bromine Azide: A Comprehensive Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine azide (B81097) (BrN₃) is a highly energetic and reactive inorganic compound. This document provides an in-depth technical overview of its synthesis, physicochemical properties, and safe handling protocols. Due to its hazardous nature, a thorough understanding of its characteristics is paramount for its application in research and development, particularly in the synthesis of complex organic molecules. This guide consolidates experimental data, provides detailed procedural outlines, and visualizes key processes to facilitate a comprehensive understanding of this unique chemical entity.

Introduction

Bromine azide, a red liquid or crystalline solid at room temperature, is a highly sensitive and explosive compound.[1] Its utility in organic synthesis, primarily in the azido-bromination of alkenes, is significant for the introduction of nitrogen-containing functionalities in molecules.[2] However, its inherent instability necessitates meticulous handling procedures and a deep understanding of its properties. This guide aims to provide a core technical resource for professionals working with or considering the use of this compound.

Synthesis of this compound

The synthesis of this compound can be approached in two primary ways: the preparation of the pure substance and its in situ generation for immediate use in a reaction mixture. Given its explosive nature, in situ generation is often the preferred method for synthetic applications.

Synthesis of Pure this compound

The preparation of pure this compound involves the direct reaction of sodium azide with bromine.[1] This method requires specialized equipment and stringent safety measures due to the high risk of explosion.

Experimental Protocol: Synthesis of Pure this compound

CAUTION: This procedure must be performed by experienced personnel in a specialized laboratory equipped for handling highly explosive materials. The quantities should be kept to a minimum (e.g., < 2 mmol).

Materials:

-

Sodium azide (NaN₃)

-

Bromine (Br₂)

-

FEP (Fluorinated Ethylene Propylene) reaction trap

Procedure:

-

In a glovebox, load 0.14 g (2.15 mmol) of sodium azide into an FEP reaction trap.

-

Cool the trap to -196 °C using liquid nitrogen.

-

Condense 80 μL (1.55 mmol) of pure bromine onto the sodium azide.

-

Slowly warm the reaction trap to ambient temperature and maintain for 30 minutes.

-

Slowly cool the mixture to -15 °C.

-

Condense the resulting this compound into a separate FEP trap cooled to -80 °C.

-

Repeat the purification by condensation twice to yield pure this compound.

In Situ Generation of this compound

Generating this compound directly within the reaction medium is a safer alternative for its use in organic synthesis. Several methods have been developed for this purpose.

A common method for the azido-bromination of alkenes involves the reaction of NBS with sodium azide in a suitable solvent.

Experimental Protocol: In Situ Generation of BrN₃ using NBS and NaN₃

Materials:

-

Alkene

-

N-Bromosuccinimide (NBS)

-

Sodium azide (NaN₃)

-

Acetonitrile (B52724) (CH₃CN)

Procedure:

-

In a dry, two-necked, round-bottom flask equipped with a magnetic stirrer and condenser, and protected from light, add the alkene (10 mmol) and acetonitrile (15 mL).

-

Add sodium azide (10 mmol) to the mixture.

-

Slowly add N-bromosuccinimide (10 mmol) to the stirring mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, proceed with the appropriate work-up to isolate the azido-brominated product.

To further mitigate the risks associated with this compound, continuous flow methods have been developed. These methods generate and consume the explosive intermediate in small quantities within a closed system, significantly enhancing safety. A novel procedure utilizes the oxidation of sodium bromide and sodium azide with Oxone®.[3]

Experimental Protocol: Continuous Flow Generation of BrN₃

Materials:

-

Alkene in an organic solvent (e.g., dichloromethane)

-

Aqueous solution of sodium bromide (NaBr) and sodium azide (NaN₃)

-

Aqueous solution of Oxone® (potassium peroxymonosulfate)

-

Continuous flow reactor system with a photoreactor module

Procedure:

-

Set up a continuous flow system with three inlet streams.

-

Pump the organic solution of the alkene, the aqueous solution of NaBr/NaN₃, and the aqueous solution of Oxone® into a mixing junction.

-

The this compound is formed in the aqueous phase and is rapidly extracted into the organic phase containing the alkene.

-

The reaction mixture flows through a photoreactor to promote the azido-bromination reaction.

-

The product stream is collected for subsequent work-up and purification.

Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective application.

Physical Properties

This compound is a red liquid or crystalline solid with a melting point of approximately -45 °C.[4] It is highly sensitive to shock, pressure changes (explodes at Δp ≥ 0.05 Torr), and temperature fluctuations.[4]

Structural Properties

In the gas phase, this compound adopts a trans-bent structure.[2] In the solid state, it forms a helical structure, a unique motif in covalent azide chemistry.[2]

Spectroscopic Properties

Spectroscopic data is vital for the identification and characterization of this compound.

Table 1: Quantitative Properties of this compound

| Property | Value | Source |

| Molecular Formula | BrN₃ | [5] |

| Molar Mass | 121.924 g/mol | [4] |

| Appearance | Red liquid or crystals | [1] |

| Melting Point | -45 °C | [4] |

| Crystal Structure | Tetragonal, Space Group I4cd | [4] |

| Solid-State Geometry | Helical | [2] |

| Gas-Phase Geometry | trans-bent | [2] |

| Bond Length (Br-Nα, solid) | 1.916(9) Å | [1] |

| Intermolecular Contact (Br-Nα', solid) | 2.885(8) Å | [1] |

| Raman Frequencies (cm⁻¹) | 2146, 1273, 451, 303 | [1] |

| UV-Vis λmax | 292 nm |

Chemical Reactivity

The primary synthetic utility of this compound lies in its addition reactions with alkenes. This reaction can proceed through either an ionic or a radical pathway, leading to different regioisomers.

Addition to Alkenes

The addition of this compound to a carbon-carbon double bond can be initiated by either heterolytic (ionic) or homolytic (radical) cleavage of the Br-N₃ bond.

-

Ionic Addition: This pathway typically occurs in polar solvents and proceeds via a cyclic bromonium ion intermediate, followed by nucleophilic attack by the azide ion. This results in a stereospecific anti-addition.[4]

-

Radical Addition: This pathway can be initiated by light or radical initiators. It involves the formation of a bromine radical and an azide radical, leading to a different regioselectivity compared to the ionic addition.

Safety and Handling

EXTREME CAUTION IS REQUIRED WHEN HANDLING this compound.

-

Explosion Hazard: this compound is highly explosive and sensitive to shock, friction, heat, and changes in pressure.[4] It can detonate on contact with arsenic, alkali metals, silver foil, and phosphorus.[4]

-

Toxicity: It is a poisonous compound, and upon decomposition, it emits highly toxic fumes of bromine.[1]

-

Handling Precautions:

-

Work with extremely small quantities, preferably less than 2 mmol.[1]

-

Use appropriate personal protective equipment (PPE), including a blast shield, face shield, and protective gloves.

-

All operations should be conducted in a well-ventilated fume hood.

-

Avoid any rapid changes in temperature or pressure.

-

Concentrated solutions in organic solvents may also be explosive.[1]

-

The use of continuous flow systems is strongly recommended to minimize the amount of this compound present at any given time.[3]

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of pure this compound.

Reaction Pathways with Alkenes

Caption: Ionic vs. Radical addition of BrN₃ to alkenes.

Conclusion

This compound is a potent and valuable reagent for the introduction of azide functionalities into organic molecules. Its extreme reactivity and hazardous nature demand the utmost respect and adherence to strict safety protocols. This guide has provided a detailed overview of its synthesis, properties, and handling, with a strong emphasis on safer, modern techniques such as in situ generation and continuous flow chemistry. For researchers and professionals in drug development and other scientific fields, a thorough understanding of the information presented herein is a prerequisite for the safe and effective utilization of this powerful chemical tool.

References

Bromine Azide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine azide (B81097) (BrN₃) is a highly reactive and explosive inorganic compound with significant potential in synthetic chemistry. This guide provides an in-depth overview of its chemical formula, structure, and properties. It details experimental protocols for its synthesis, handling, and utilization in organic reactions, with a focus on its addition to alkenes. All quantitative data is presented in structured tables for clarity. Furthermore, this document includes visualizations of the molecular structure and reaction pathways using the DOT language to aid in comprehension. Due to its hazardous nature, stringent safety protocols are emphasized throughout.

Introduction

Bromine azide is an interhalogen compound composed of bromine and the azide moiety. First synthesized in the early 20th century, its synthetic utility has been explored in various contexts, particularly in the introduction of the azido (B1232118) group into organic molecules. The high energy content and reactivity of the Br-N₃ bond make it a valuable reagent, but also a significant handling challenge. This guide aims to provide a comprehensive resource for researchers working with or considering the use of this compound, covering its fundamental properties, synthesis, reactivity, and the necessary safety precautions.

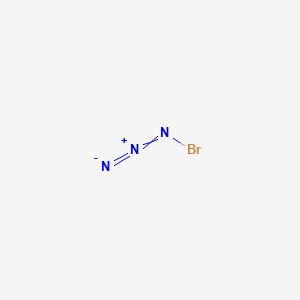

Chemical Formula and Structure

The chemical formula for this compound is BrN₃. The molecule consists of a bromine atom covalently bonded to a linear azide group.

Molecular Structure

In the gas phase, this compound adopts a trans-bent structure .[1] The solid-state structure of this compound has been determined by single-crystal X-ray diffraction and reveals a fascinating helical arrangement .[1][2] This is in contrast to iodine azide (IN₃), which forms an endless chain-like structure.[2] Each individual BrN₃ molecule within the crystal maintains the trans-bent geometry observed in the gas phase.[1][2]

Molecular Structure of this compound

Caption: Ball-and-stick model of the trans-bent this compound molecule.

Properties of this compound

This compound is a red liquid at room temperature and is highly sensitive to changes in pressure and temperature, making it a potent explosive.[2] Its hazardous nature necessitates careful handling and the use of appropriate safety measures.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | BrN₃ | [2] |

| Molar Mass | 121.924 g/mol | [2] |

| Appearance | Red liquid | [2] |

| Melting Point | -45 °C | [2] |

| Boiling Point | Decomposes explosively at high temperature | [2] |

| Crystal Structure | Tetragonal | [2] |

| Space Group | I4cd | [2] |

Spectroscopic Data

Spectroscopic analysis of this compound is challenging due to its instability.

-

¹⁴N NMR Spectroscopy: The ¹⁴N NMR spectrum of this compound in CDCl₃ solution shows three distinct resonances corresponding to the three nitrogen atoms of the azide group. The chemical shifts have been reported as: Nα (bonded to Br) at δ = -324 ppm, Nβ (central nitrogen) at δ = -135 ppm, and Nγ (terminal nitrogen) at δ = -170 ppm.[1]

-

Mass Spectrometry: The mass spectrum of this compound is available through the NIST Chemistry WebBook.

-

Raman Spectroscopy: Attempts to obtain a Raman spectrum of solid this compound have resulted in explosions, highlighting its extreme sensitivity.

Synthesis and Handling

EXTREME CAUTION IS ADVISED WHEN SYNTHESIZING AND HANDLING this compound. It is a highly explosive and toxic substance. All manipulations should be carried out in a certified fume hood with a blast shield and appropriate personal protective equipment. The amount of this compound synthesized should be limited to the minimum necessary for the intended application, ideally not exceeding 2 mmol.[2]

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of sodium azide with bromine.[2]

Reaction: NaN₃ + Br₂ → BrN₃ + NaBr

Due to the hazardous nature of pure this compound, it is often generated in situ for immediate use in subsequent reactions.

Experimental Protocol for in situ Generation:

A safer and more practical approach for many applications is the in situ generation of this compound. One such method involves the reaction of N-bromosuccinimide (NBS) and sodium azide in a suitable solvent like acetonitrile (B52724).[3]

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, a mixture of sodium azide (1.1 equivalents) and N-bromosuccinimide (1.0 equivalent) is suspended in acetonitrile.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the solid reactants.

-

The resulting solution of this compound is then used directly for the subsequent reaction.

For safer handling, continuous flow systems have been developed for the generation and immediate reaction of this compound, minimizing the accumulation of this explosive compound.[4][5]

Reactivity and Applications

The primary synthetic utility of this compound lies in its ability to add across double and triple bonds, introducing both a bromine atom and an azide group into the molecule.

Addition to Alkenes

This compound adds to alkenes via both ionic and free-radical pathways, leading to different regioisomers.[2] The ionic addition is stereospecific, resulting in trans products.[2]

Reaction Pathways for the Addition of this compound to an Alkene

Caption: Reaction pathways for the addition of this compound to alkenes.

Experimental Protocol for the Bromoazidation of an Alkene:

-

A solution of the alkene in a suitable solvent (e.g., acetonitrile for ionic pathways) is prepared in a reaction vessel.

-

The freshly prepared solution of this compound (in situ generation is recommended) is added dropwise to the alkene solution at a controlled temperature (often starting at 0 °C or lower).

-

The reaction is monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques.

-

Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) to destroy any excess this compound.

-

The product is then extracted with an organic solvent, dried, and purified by column chromatography.

The resulting vicinal bromoazides are versatile synthetic intermediates that can be converted into a variety of other functional groups, including aziridines, vinyl azides, and amines.

Safety and Hazards

This compound is an extremely dangerous substance with multiple hazards:

-

Explosive: It is highly sensitive to shock, friction, and changes in temperature and pressure.[2] Explosions can be triggered by seemingly minor stimuli. Concentrated solutions in organic solvents can also be explosive.[2]

-

Toxicity: It is a poison and emits highly toxic fumes of bromine upon decomposition.[2]

-

Reactivity: It reacts violently with a range of substances including arsenic, alkali metals, silver foil, and phosphorus.[2]

Mandatory Safety Precautions:

-

Always work in a certified chemical fume hood with a blast shield.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-resistant lab coat, and heavy-duty gloves.

-

Never work alone when handling this compound.

-

Use non-metallic spatulas and equipment to avoid the formation of shock-sensitive metal azides.

-

Keep the scale of the reaction as small as possible (ideally ≤ 2 mmol). [2]

-

Have a quenching agent (e.g., sodium thiosulfate solution) readily available.

-

Dispose of all waste containing this compound according to institutional and regulatory guidelines for explosive and toxic materials.

Conclusion

This compound is a powerful reagent for the introduction of the azide functionality into organic molecules. Its unique reactivity, particularly in the bromoazidation of alkenes, provides access to valuable synthetic intermediates. However, its extreme instability and toxicity demand the utmost respect and adherence to stringent safety protocols. The use of in situ generation techniques and continuous flow methodologies is strongly recommended to mitigate the risks associated with its handling. This guide provides the foundational knowledge for researchers to safely explore the synthetic potential of this fascinating and challenging molecule.

References

- 1. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Utilization of this compound to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]

- 4. Safe generation and use of this compound under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bromine Azide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of bromine azide (B81097) (BrN₃), a highly reactive and explosive inorganic compound. It details its chemical and physical properties, synthesis protocols, key reactions, and critical safety information. The content is structured to serve as a technical resource for professionals in chemistry and drug development who may encounter or consider using this energetic material in their research.

Chemical and Physical Properties

Bromine azide is a red liquid or crystalline solid at room temperature.[1][2] It is a highly sensitive and powerful explosive.[1][2] The CAS number for this compound is 13973-87-0.[1][3][4]

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| CAS Number | 13973-87-0 | [1][3][4] |

| Molecular Formula | BrN₃ | [1][2][3][4] |

| Molar Mass | 121.924 g/mol | [1][3] |

| Appearance | Red liquid or crystals | [1][2] |

| Melting Point | -45 °C | [1][2] |

| Detonation Energy | ΔHexplosion = -507 kcal kg⁻¹ | [5] |

| Detonation Temperature | Tex = 6000 K | [5] |

| Hazard Class | 1.1A | [1][2] |

Synthesis Protocols

Due to its extreme instability, this compound is typically generated in situ for immediate use. Several experimental protocols have been developed to handle this hazardous compound safely.

The traditional method involves the reaction of sodium azide with elemental bromine.[1] This reaction produces this compound and sodium bromide.

-

Reaction: NaN₃ + Br₂ → BrN₃ + NaBr

-

Methodology: This reaction is often performed in a biphasic solvent system, such as dichloromethane/water.[5] The this compound formed is extracted into the organic layer for subsequent reaction.[6] Extreme caution is necessary as concentrated solutions of this compound in organic solvents can explode.[2]

A common and often preferred method for laboratory-scale synthesis involves the use of N-bromosuccinimide (NBS) as a bromine source with an azide salt.

-

Reagents: N-bromosuccinimide (NBS) and sodium azide (NaN₃).[6][7]

-

Methodology: A one-pot synthesis can be achieved by reacting NaN₃ and NBS in a suitable solvent like acetonitrile (B52724) at ambient temperature.[7] Tetrachlorosilane can be used to mediate this transformation.[7] The reaction should be conducted in a flask protected from light, as this compound is light-sensitive.[7]

To mitigate the significant safety hazards associated with batch production, continuous flow methods have been developed for the safe generation and immediate use of this compound.[5][6]

-

Experimental Protocol:

-

Two separate aqueous streams, one containing sodium bromide (NaBr) and sodium azide (NaN₃), and the other containing an oxidizing agent like Oxone, are prepared.[6]

-

These streams are pumped and mixed in a microreactor or a T-mixer.[6]

-

The freshly generated this compound is immediately extracted into a continuous flow of an organic solvent containing the substrate (e.g., an alkene).[6]

-

The reaction mixture then passes through a photoreactor, as irradiation can enhance the subsequent 1,2-bromoazidation reaction.[6]

-

This method avoids the accumulation of dangerous quantities of this compound.[6]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cas 13973-87-0,this compound | lookchem [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | BrN3 | CID 26364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Taming this compound for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safe generation and use of this compound under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]

- 7. Utilization of this compound to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Bromine Azide (BrN3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine azide (B81097) (BrN3) is a highly reactive and explosive inorganic compound that serves as a valuable reagent in specialized synthetic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and handling, and an exploration of its reaction mechanisms. Due to its hazardous nature, extreme caution and adherence to strict safety protocols are paramount when working with this compound.

Physical and Chemical Properties

Bromine azide is a red liquid or crystalline solid at room temperature.[1][2] It is highly sensitive to thermal shock, pressure changes, and contact with various substances, leading to explosive decomposition.[1][2]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | BrN₃ | [3] |

| Molar Mass | 121.924 g/mol | [4] |

| Appearance | Red liquid or crystals | [1][2] |

| Melting Point | -45 °C | [5] |

| Boiling Point | Decomposes explosively at high temperatures | [5] |

| Crystal Structure | Tetragonal, helical structure | [6] |

| Ionization Energy | 10.00 ± 0.01 eV | [7] |

Chemical Properties

This compound is a powerful oxidizing agent and is incompatible with a wide range of materials.[2] Concentrated solutions in organic solvents are also prone to explosion.[2] It is known to detonate upon contact with arsenic, sodium, silver foil, and phosphorus.[1] When heated to decomposition, it emits highly toxic fumes of bromine and explodes.[1][2]

Key Chemical Characteristics:

-

Explosive Instability: Highly sensitive to heat, shock, and pressure changes (explosions can occur at Δp ≥ 0.05 Torr upon crystallization).[6]

-

Reactivity: Reacts with alkenes via both ionic and radical pathways.[6] It also reacts with silver azide to form the highly unstable hexanitrogen (N₆).[6]

-

Photochemistry: Undergoes dissociation upon UV photolysis, highlighting its instability in the presence of sunlight.[6]

Spectroscopic Data

The spectroscopic characterization of this compound is challenging due to its instability. However, some data is available.

| Spectroscopic Technique | Data | Reference(s) |

| Infrared (IR) Spectroscopy | The azide group (N₃) typically shows a strong, characteristic asymmetric stretching vibration in the range of 2100-2270 cm⁻¹. Specific data for BrN₃ is not readily available in public sources, but the azide stretch is a key identifying feature. | [8] |

| Mass Spectrometry (Electron Ionization) | The NIST WebBook provides the mass spectrum of this compound. The molecular ion peak would be expected around m/z 121 and 123 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). | [4] |

Experimental Protocols

EXTREME CAUTION IS ADVISED. These protocols should only be attempted by experienced chemists in a well-equipped laboratory with appropriate safety measures in place, including blast shields and personal protective equipment. The amount of this compound handled should be limited, with a recommendation of not exceeding 2 mmol.[1]

Synthesis of this compound

The classical synthesis of this compound involves the reaction of sodium azide with bromine.[1]

Equation: NaN₃ + Br₂ → BrN₃ + NaBr

A safer and more common approach is the in situ generation of this compound, where it is produced in the reaction mixture and consumed immediately.

Experimental Workflow for in situ Generation and Reaction with an Alkene:

Caption: Workflow for the in situ generation and reaction of this compound.

Detailed Protocol for in situ Bromoazidation of an Alkene (Continuous Flow Method): [9]

This method is recommended for enhanced safety.

-

Prepare three separate solutions:

-

Solution A: The alkene substrate in a suitable organic solvent (e.g., dichloromethane).

-

Solution B: An aqueous solution of sodium bromide (NaBr) and sodium azide (NaN₃).

-

Solution C: An aqueous solution of an oxidizing agent, such as Oxone (potassium peroxymonosulfate).

-

-

Set up a continuous flow reactor with three inlet pumps and a mixing junction, followed by a reaction coil. The output should be directed to a collection flask containing a quenching agent (e.g., saturated sodium thiosulfate solution).

-

Pump the three solutions at controlled flow rates into the mixing junction. The this compound is generated in situ in the aqueous phase and is immediately extracted into the organic phase containing the alkene.

-

The reaction occurs in the reaction coil. For radical reactions, the coil can be irradiated with a suitable light source.

-

The reaction mixture is quenched as it exits the reactor.

-

Standard work-up procedures (extraction, drying, and purification) are then followed to isolate the bromoazidated product.

Handling and Safety

-

Personal Protective Equipment (PPE): Always wear a blast shield, safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty gloves.[10]

-

Ventilation: All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[10]

-

Storage: this compound should not be stored. It should be generated in situ for immediate use.[11] Avoid contact with metals, acids, and organic materials.[11]

-

Disposal: Any unreacted this compound must be carefully quenched with a reducing agent like sodium thiosulfate solution.[12] All waste containing azides should be treated as hazardous and disposed of according to institutional guidelines. Never pour azide-containing solutions down the drain, as explosive metal azides can form in the plumbing.[12]

Reaction Mechanisms with Alkenes

This compound can add across a double bond via two different pathways: an ionic mechanism and a radical mechanism. The dominant pathway is influenced by the reaction conditions (e.g., solvent, presence of light, or radical initiators).[6]

Ionic Addition Pathway

The ionic addition of this compound to an alkene typically proceeds via an anti-addition mechanism, involving a cyclic bromonium ion intermediate.

Caption: Ionic addition mechanism of this compound to an alkene.

Radical Addition Pathway

In the presence of light or a radical initiator, the addition of this compound can proceed through a radical chain mechanism. This often leads to a different regioselectivity compared to the ionic pathway.

Caption: Radical addition mechanism of this compound to an alkene.

Conclusion

This compound is a potent and versatile reagent for the introduction of bromine and azide functionalities into organic molecules. Its extreme instability and toxicity necessitate a thorough understanding of its properties and strict adherence to safety protocols. The use of in situ generation techniques, particularly in continuous flow systems, is highly recommended to mitigate the risks associated with its handling. This guide provides essential information for researchers to safely and effectively utilize this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | BrN3 | CID 26364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Safe generation and use of this compound under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. chemistry.unm.edu [chemistry.unm.edu]

An In-depth Technical Guide to the Discovery and History of Bromine Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine azide (B81097) (BrN₃) is a highly reactive and explosive inorganic compound that has garnered significant interest in synthetic chemistry due to its utility in the introduction of azide functionality into organic molecules. Despite its hazardous nature, its controlled in situ generation has enabled its use as a valuable reagent. This technical guide provides a comprehensive overview of the discovery, history, properties, and key experimental protocols related to bromine azide, tailored for a scientific audience.

Historical Perspective and Discovery

The history of this compound is intertwined with the discovery of its constituent elements and the broader class of azide compounds. While elemental bromine was first isolated by Antoine Jérôme Balard in 1826, the synthesis of the first organic azide is credited to Peter Grieb in 1864.[1][2][3] The first reported synthesis of this compound itself was accomplished by Hassner and Boerwinkle, who generated it through the reaction of elemental bromine with sodium azide.[4][5] This foundational work opened the door for exploring its reactivity, particularly its addition to alkenes.[4]

Due to its inherent instability, the isolation and structural characterization of this compound proved to be a significant challenge for chemists for many decades. It wasn't until 2012 that the crystal structure of this compound was successfully determined by Stephan Schulz and his colleagues using a miniature zone-melting procedure with a focused infrared laser.[6] This recent elucidation highlights the persistent scientific curiosity and technological advancements required to study such a sensitive compound.

Physicochemical and Spectroscopic Properties

This compound is a red liquid at room temperature with a melting point of approximately -45 °C.[7][8] It is highly sensitive to changes in pressure and temperature, and is known to detonate readily, especially in concentrated form.[7]

Molecular Structure

The crystal structure of this compound reveals a helical arrangement in the solid state, in contrast to the chain-like structure of iodine azide.[6] The molecule adopts a trans-bent structure in the gas phase.[7]

| Property | Value |

| Molecular Formula | BrN₃ |

| Molar Mass | 121.924 g/mol [9] |

| Melting Point | -45 °C[7] |

| Ionization Energy | 10.00 ± 0.01 eV[9] |

Spectroscopic Data

| Spectroscopic Technique | Observed Data |

| UV-Vis | The UV-visible spectrum of bromine (Br₂) in water shows a maximum absorbance around 420 nm.[10][11] Specific data for BrN₃ was not found in the initial search, but its reddish color suggests absorption in the visible region. |

| Mass Spectrometry (EI) | The NIST WebBook provides the mass spectrum of this compound, which would show the molecular ion peak and characteristic fragmentation patterns involving the loss of N₂ and Br.[12] |

| NMR Spectroscopy | Bromine has two NMR active nuclei, ⁷⁹Br and ⁸¹Br. However, both are quadrupolar nuclei, which typically result in very broad signals, making high-resolution NMR studies of small molecules like this compound challenging.[13][14] |

Key Reactions and Mechanisms

The primary utility of this compound in organic synthesis is the bromoazidation of olefins. This reaction can proceed through either an ionic or a radical pathway, depending on the reaction conditions and the nature of the alkene.[4][5]

Ionic and Radical Addition to Alkenes

The addition of this compound to an alkene can be initiated by either heterolytic or homolytic cleavage of the Br-N bond. The ionic mechanism typically involves an initial electrophilic attack of the bromine atom, followed by nucleophilic attack of the azide ion, leading to a trans-addition product. The radical mechanism, often initiated by light or a radical initiator, proceeds via a bromine radical addition followed by reaction with the azide radical.[4]

Experimental Protocols

Caution: this compound is a highly explosive and toxic substance. All manipulations should be carried out by trained personnel in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

Due to its hazardous nature, this compound is almost exclusively generated in situ for immediate use in subsequent reactions. Several methods have been developed to achieve this in a controlled manner.

Classical in situ Generation from Bromine and Sodium Azide

This is the original method for generating this compound for addition reactions to alkenes.

Reagents:

-

Alkene

-

Sodium azide (NaN₃)

-

Bromine (Br₂)

-

Solvent (e.g., dichloromethane, acetonitrile)[4]

Procedure:

-

A solution of the alkene in the chosen solvent is prepared in a reaction vessel protected from light.[4]

-

A slight excess of sodium azide is added to the solution.

-

A solution of bromine in the same solvent is added dropwise to the stirred suspension at a controlled temperature (often 0 °C or below).

-

The reaction is monitored by TLC or GC for the consumption of the starting alkene.

-

Upon completion, the reaction mixture is carefully quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate, to destroy any excess this compound and bromine.

-

The organic product is then isolated through standard workup procedures.

In situ Generation using N-Bromosuccinimide (NBS) and Sodium Azide

This method avoids the use of highly corrosive elemental bromine.

Reagents:

-

Alkene

-

Sodium azide (NaN₃)

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., acetonitrile)[4]

Procedure:

-

To a stirred suspension of sodium azide and the alkene in the solvent, N-bromosuccinimide is added portion-wise at a controlled temperature.

-

The reaction progress is monitored, and upon completion, the mixture is worked up as described in the previous method.

Continuous Flow Generation

To enhance safety and control, continuous flow methods for the generation and immediate use of this compound have been developed.

Reagents:

-

Aqueous solution of sodium azide (NaN₃) and sodium bromide (NaBr)

-

Aqueous solution of an oxidant (e.g., Oxone)

-

Organic solution of the alkene[15]

Procedure:

-

Two separate aqueous streams, one containing NaN₃/NaBr and the other containing the oxidant, are pumped and mixed in a T-mixer.

-

The resulting aqueous stream containing in situ generated BrN₃ is immediately brought into contact with a continuous stream of the organic phase containing the alkene in a microreactor.

-

The efficient mixing and heat transfer in the microreactor allow for a rapid and controlled reaction.

-

The biphasic mixture exiting the reactor is collected, and the organic layer containing the product is separated.

Visualizations

Synthesis of this compound

References

- 1. deswater.com [deswater.com]

- 2. Antoine-Jérôme Balard | Discoverer of Bromine, Halogens & Chlorine | Britannica [britannica.com]

- 3. History - BSEF [bsef.com]

- 4. Utilization of this compound to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]

- 5. Taming this compound for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First Crystal Structure of BrN3 - ChemistryViews [chemistryviews.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Cas 13973-87-0,this compound | lookchem [lookchem.com]

- 9. This compound [webbook.nist.gov]

- 10. explaining uv-visible absorption spectra of halogens spectrum of fluorine chlorine bromine iodine astatine explaining different colours of iodine in different solventsDoc Brown's chemistry revision notes [docbrown.info]

- 11. gaussling.wordpress.com [gaussling.wordpress.com]

- 12. This compound [webbook.nist.gov]

- 13. (Br) Bromine NMR [chem.ch.huji.ac.il]

- 14. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safe generation and use of this compound under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]

Spectroscopic Data of Bromine Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for bromine azide (B81097) (BrN₃), a highly reactive and explosive inorganic compound. Due to its inherent instability, detailed spectroscopic characterization has been challenging. However, this document collates the available experimental and theoretical data for its infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) properties. This information is crucial for researchers working with this hazardous material, enabling its identification and characterization in various chemical processes.

Vibrational Spectroscopy: IR and Raman Data

Vibrational spectroscopy provides insight into the bonding and structure of a molecule. For bromine azide, both experimental Raman and theoretical IR and Raman data are available.

Data Summary

The following table summarizes the observed experimental Raman and calculated vibrational frequencies for this compound.

| Vibrational Mode | Experimental Raman (cm⁻¹)[1] | Calculated (DFT) IR (cm⁻¹) | Calculated (DFT) Raman (cm⁻¹) |

| Asymmetric N₃ stretch (ν_as) | 2146 | 2073 | - |

| Symmetric N₃ stretch (ν_s) | 1273 | 1226 | - |

| NNN bend (δ) | - | 698 | - |

| Br-N stretch (ν_Br-N) | 451 | 459 | - |

| BrNN bend (δ) | 303 | 321 | - |

| Torsion (τ) | - | 141 | - |

Note: The calculated frequencies are from Density Functional Theory (DFT) computations.

Experimental Protocols

Synthesis of this compound for Spectroscopic Analysis: [1]

Caution: this compound is extremely sensitive and explosive. All handling must be performed with appropriate safety measures in a specialized laboratory setting.

A common method for the synthesis of this compound involves the reaction of sodium azide (NaN₃) with bromine (Br₂).[1]

-

In a controlled environment, such as a glovebox, 0.14 g (2.15 mmol) of sodium azide is placed in a reaction vessel made of an inert material like FEP (Fluorinated Ethylene Propylene).

-

The vessel is cooled to -196 °C, and 80 μL (1.55 mmol) of pure bromine is condensed onto the sodium azide.

-

The reaction mixture is then allowed to slowly warm to ambient temperature and is held at this temperature for 30 minutes.

-

After the reaction, the mixture is slowly cooled to -15 °C.

-

The resulting this compound is purified by condensation into a separate FEP trap at -80 °C. This purification step is repeated twice to yield pure BrN₃.

Raman Spectroscopy: [1]

The Raman spectrum of solid this compound was recorded using a 40 mW laser at 25 °C with an accumulation of 400 scans.

Logical Workflow for Synthesis and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the quadrupolar nature of both bromine and nitrogen nuclei, obtaining high-resolution NMR spectra for this compound is challenging. However, ¹⁴N NMR data has been reported.

Data Summary

The following table presents the experimental ¹⁴N NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃).

| Nitrogen Atom | Chemical Shift (δ, ppm)[1] | Half-width (Δν₁/₂, Hz)[1] |

| N_α | -324 | 118 |

| N_β | -135 | 16 |

| N_γ | -170 | 25 |

Note: The assignment of the nitrogen atoms is Br-N_α-N_β-N_γ.

Experimental Protocols

¹⁴N NMR Spectroscopy: [1]

The ¹⁴N NMR spectrum was recorded on a solution of this compound in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Data Summary

The electron ionization mass spectrum of this compound is available in the NIST WebBook. The table below summarizes the major observed ions and their relative intensities.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 121 | 100 | [BrN₃]⁺• |

| 93 | 15 | [BrN]⁺• |

| 79 | 8 | [Br]⁺ |

| 42 | 5 | [N₃]⁺ |

| 28 | 95 | [N₂]⁺• |

Data sourced from NIST WebBook.

Fragmentation Pathway

The fragmentation of this compound under electron ionization likely proceeds through the initial loss of a nitrogen molecule (N₂), which is a common fragmentation pathway for azides.

This guide provides a consolidated source of the currently available spectroscopic data for this compound. The extreme reactivity and explosive nature of this compound necessitate careful handling and specialized experimental techniques, which contributes to the limited availability of comprehensive spectroscopic information. Researchers should always consult primary literature and adhere to strict safety protocols when working with or synthesizing this compound.

References

An In-depth Technical Guide to the Hazards and Toxicity of Bromine Azide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromine azide (B81097) (BrN₃) is a highly energetic and toxic inorganic compound. This guide provides a comprehensive overview of its hazardous properties, including its extreme sensitivity to shock, friction, and changes in temperature and pressure. Due to its inherent instability, bromine azide is almost exclusively generated in situ for immediate use in chemical synthesis, primarily in the azidation of alkenes. This document summarizes the known quantitative data on its hazards, details experimental protocols for its safe generation and handling using continuous flow chemistry, and discusses its toxicological profile. Notably, specific quantitative toxicity data such as LD50 and LC50 values for this compound are not available in the public domain, likely due to its instability. Therefore, this guide also provides information on the toxicity of its constituent parts and potential decomposition products to infer its probable toxic effects.

Chemical and Physical Properties

This compound is a red liquid or crystalline solid at room temperature with the molecular formula BrN₃ and a molar mass of 121.924 g/mol .[1] It is highly reactive and prone to explosive decomposition.

| Property | Value | Reference |

| Molecular Formula | BrN₃ | [1] |

| Molar Mass | 121.924 g/mol | [1] |

| Appearance | Red liquid or crystals | [1] |

| Melting Point | -45 °C | [1] |

| Boiling Point | Decomposes explosively | [1] |

Explosive Hazards

This compound is a primary explosive, meaning it is extremely sensitive to initiation. Its handling requires extreme caution and specialized equipment. The U.S. Department of Transportation has forbidden its transport.[1]

Sensitivity and Reactivity

This compound is highly sensitive to minimal variations in temperature and pressure.[1] Explosions have been reported to occur with pressure changes as small as ≥ 0.05 Torr.[1] It is also sensitive to shock and friction.

The compound detonates on contact with a variety of substances, including:

Concentrated solutions of this compound in organic solvents are also capable of exploding.[1]

Decomposition and Energetic Properties

When heated, this compound undergoes rapid and violent decomposition, emitting highly toxic fumes of bromine and nitrogen gas.[1] The decomposition reaction is highly exothermic.

| Parameter | Value | Reference |

| Pressure change sensitivity | ≥ 0.05 Torr | [1] |

| Reaction energy of disintegration | 404 kJ mol⁻¹ | [2] |

The decomposition can be initiated by UV photolysis, where the dissociation of a small number of molecules can trigger the explosive decomposition of the entire sample.[3]

Figure 1. Factors initiating the explosive decomposition of this compound.

Toxicity Profile

There is a significant lack of quantitative toxicological data for this compound, with Safety Data Sheets consistently reporting "no data available" for metrics such as LD50 and LC50.[4] This is likely due to the compound's extreme instability, which makes toxicological testing exceptionally hazardous and impractical. However, its toxicity can be inferred from the known toxicities of its constituent elements and its potential decomposition and reaction products.

Inferred Toxicity from Components and Products

-

Azide Moiety: The azide ion is known to be highly toxic. Sodium azide, a common precursor, is classified as acutely toxic.[3] Ingestion or absorption of azides can lead to a rapid decrease in blood pressure, headaches, and in severe cases, convulsions and death.[5] In the presence of water or acids, azides can form hydrazoic acid (HN₃), a highly toxic and explosive gas.[6]

-

Bromine: Bromine is a corrosive substance that is toxic upon inhalation.[1] Inhalation of bromine vapor can cause severe respiratory irritation, leading to coughing, shortness of breath, and in high concentrations, can be fatal.[1]

-

Decomposition Products: The primary decomposition products of this compound are elemental bromine (Br₂) and nitrogen gas (N₂).[2] While nitrogen is inert, the release of toxic bromine vapor during decomposition is a major hazard.[1]

GHS Hazard Classification

This compound is classified under multiple GHS hazard categories, reflecting its severe and diverse risks.[1]

| GHS Pictogram | Hazard Class | Description |

| Exploding Bomb | GHS01 | Explosive |

| Skull and Crossbones | GHS06 | Toxic |

| Environment | GHS09 | Environmental Hazard |

| Corrosion | GHS05 | Corrosive |

| Health Hazard | GHS08 | Health Hazard |

Experimental Protocols for Safe Handling

Due to its extreme hazards, this compound is almost exclusively prepared and used in situ. The development of continuous flow chemistry has provided a significantly safer method for its generation and immediate consumption in reactions.

In Situ Generation in a Continuous Flow System

A well-established method for the safe generation and use of this compound for the 1,2-bromoazidation of olefins has been developed by the Kappe research group.[2][7] This method utilizes a continuous flow reactor to generate this compound in small quantities that are immediately reacted, thus avoiding the accumulation of dangerous amounts of the explosive compound.

Experimental Workflow:

Figure 2. Continuous flow generation and reaction of this compound.

Detailed Protocol for Continuous Flow Bromoazidation:

-

Reagents and Setup:

-

An aqueous solution of sodium bromide (NaBr) and sodium azide (NaN₃).

-

An aqueous solution of Oxone® (potassium peroxymonosulfate) as an oxidizing agent.

-

A solution of the alkene substrate in an organic solvent (e.g., dichloromethane).

-

A continuous flow reactor system consisting of pumps, a mixing point (e.g., a T-mixer), and a coil reactor. The system should be operated in a well-ventilated fume hood behind a blast shield.

-

-

Procedure:

-

The three reagent solutions are pumped at controlled flow rates into the system.

-

The two aqueous streams (NaBr/NaN₃ and Oxone®) are combined at a mixing point, where this compound is rapidly generated in situ.

-

This aqueous phase containing freshly generated this compound is immediately brought into contact with the organic phase containing the alkene in a segmented flow reactor.

-

The this compound is efficiently extracted into the organic phase where it reacts with the alkene to form the 1,2-bromoazide product.

-

The reaction mixture flows out of the reactor for collection and subsequent work-up.

-

This continuous flow approach minimizes the amount of this compound present at any given time, significantly enhancing the safety of the procedure. For detailed experimental parameters, including flow rates, concentrations, and reactor dimensions, it is imperative to consult the supplementary information of the original publication by Cantillo, Gutmann, and Kappe (2016).[7]

Conclusion

This compound is a substance of extreme hazard, characterized by its high explosivity and inferred high toxicity. The lack of specific quantitative toxicological data necessitates a highly cautious approach, treating the compound as extremely dangerous. The primary mitigation strategy for its explosive nature is in situ generation and immediate consumption, with continuous flow chemistry offering the safest current methodology. Researchers, scientists, and drug development professionals who must work with this reagent should do so only with a thorough understanding of its hazards, adherence to strict safety protocols, and the use of appropriate engineering controls such as continuous flow reactors and blast shields.

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before handling any hazardous chemical.

References

- 1. gov.uk [gov.uk]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Fact Sheet: Sodium Azide | PennEHRS [ehrs.upenn.edu]

- 4. Bromine - IDLH | NIOSH | CDC [cdc.gov]

- 5. LCSS: SODIUM AZIDE [web.stanford.edu]

- 6. Hydrazoic acid - Wikipedia [en.wikipedia.org]

- 7. Safe generation and use of this compound under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]

An In-depth Technical Guide to the Stability of Bromine Azide at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

WARNING: Bromine azide (B81097) (BrN₃) is an extremely sensitive and dangerously explosive compound. Its handling should only be attempted by experienced professionals in a specialized laboratory setting with appropriate safety measures, including blast shields and remote manipulation capabilities. This document is for informational purposes only and does not constitute a recommendation or guide for the synthesis or handling of this hazardous material.

Executive Summary

Bromine azide (BrN₃) is a highly reactive inorganic compound that exists as a red liquid or crystalline solid at room temperature.[1] It is characterized by its profound instability, making it exceptionally sensitive to a variety of stimuli including temperature, pressure, shock, and light.[1] At room temperature, this compound is prone to rapid and violent decomposition, often leading to detonation. Its use in synthetic chemistry, primarily for the bromoazidation of alkenes, has been largely limited to in situ generation under carefully controlled conditions, often in continuous flow systems to minimize the accumulation of hazardous concentrations.[2][3] This guide provides a comprehensive overview of the stability of this compound at room temperature, summarizing key quantitative data, outlining experimental protocols for its synthesis and stability assessment, and illustrating the factors influencing its decomposition.

Quantitative Stability Data

The inherent instability of this compound has made the acquisition of precise and extensive quantitative data challenging. However, several key parameters have been reported in the literature, which are summarized in the table below.

| Parameter | Value | Notes and References |

| Physical State at Room Temperature | Red liquid or crystals | [1] |

| Melting Point | -45 °C | [1] |

| Pressure Sensitivity | Explodes at Δp ≥ 0.05 Torr (≥ 67 μbar) upon crystallization | This highlights its extreme sensitivity to minor pressure changes.[1] |

| Heat of Formation (ΔfH°) | > 122 kcal/mol | Indicates a highly endothermic compound. |

| Reaction Energy of Disintegration | 404 kJ/mol (for BrN₃ → Br₂ + N₂) | A very large release of energy upon decomposition. |

| Enthalpy of Explosion (ΔHexplosion) | -507 kcal/kg | [3] |

| Detonation Temperature (Tex) | 6000 K | [3] |

| Thermal Stability | Decomposes rapidly at room temperature; more stable at -25 °C. Explodes upon heating. | [3] |

| Photochemical Stability | UV photolysis of a small sample can lead to the dissociation of the entire sample. | [1] |

| Shock and Friction Sensitivity | The solid, liquid, and vapor are shock-sensitive explosives. | Can explode spontaneously and detonates on contact with various materials. |

| Compatibility | Detonates on contact with arsenic, sodium, silver foil, or phosphorus. Reacts violently with alkali metals. | [1] |

Factors Influencing Stability

The stability of this compound is precarious and influenced by several external factors. The logical relationship between these factors and the decomposition of this compound is illustrated in the diagram below.

Caption: Factors leading to the explosive decomposition of this compound.

Experimental Protocols

In Situ Generation of this compound for Synthetic Use

A common and safer method for utilizing this compound is its generation in the presence of a substrate that will immediately react with it, thus preventing its accumulation.

4.1.1 Protocol for In Situ Generation from Sodium Azide and Bromine

This is a classical method for generating this compound for addition reactions to alkenes.

-

Materials: Sodium azide (NaN₃), Bromine (Br₂), organic solvent (e.g., dichloromethane), alkene substrate, biphasic reaction vessel.

-

Procedure:

-

A solution of the alkene substrate in an organic solvent is prepared in a biphasic reaction vessel.

-

An aqueous solution of sodium azide is added to the vessel.

-

The mixture is cooled to a low temperature (e.g., 0 °C).

-

A solution of bromine in the same organic solvent is added dropwise to the stirred biphasic mixture.

-

This compound is formed in the aqueous phase and is immediately extracted into the organic phase where it reacts with the alkene.

-

The reaction is carefully monitored and quenched once the starting material is consumed.

-

4.1.2 Continuous Flow Generation

Continuous flow chemistry offers a significantly safer approach by minimizing the reactor volume and the amount of this compound present at any given time.[2]

-

Experimental Workflow:

Caption: A conceptual workflow for the continuous flow generation and reaction of this compound.

Hypothetical Protocols for Stability Assessment

The following are generalized protocols for testing energetic materials. These are not explicit instructions for testing this compound but illustrate the types of experiments used to determine the data presented in Section 2.0.

4.2.1 Thermal Stability: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For an explosive like this compound, it would be used to determine the onset of decomposition and the energy released.

-

Principle: A small, encapsulated sample of the material and an inert reference are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. An exothermic event, such as decomposition, is observed as a significant release of energy.

-

Hypothetical Procedure for BrN₃:

-

An extremely small sample (microgram scale) of this compound, likely in a dilute solution with a high-boiling point, inert solvent, would be hermetically sealed in a high-pressure DSC pan.

-

The sample would be placed in the DSC instrument, which should be located in a blast-proof chamber.

-

The sample would be heated at a slow, controlled rate (e.g., 2-10 °C/min).

-

The thermogram would be recorded, noting the onset temperature of the exothermic decomposition peak and the integrated area of the peak to determine the enthalpy of decomposition.

-

4.2.2 Sensitivity to Mechanical Stimuli: Friction and Impact Tests

These tests are designed to quantify the sensitivity of an energetic material to initiation by friction or impact.

-

BAM Friction Test:

-

Principle: A small sample of the material is placed on a porcelain plate, and a porcelain pin is pressed onto it with a specific load. The plate is then moved back and forth, and any reaction (e.g., crackling, smoke, or explosion) is noted.[4] The test is repeated with increasing loads to determine the load at which a reaction occurs in 1 out of 6 trials.[5]

-

Hypothetical Application to BrN₃: This test would be exceptionally dangerous for pure this compound. A solution of this compound might be tested, though the volatility and reactivity of the compound would complicate the interpretation of the results. The test would need to be performed remotely.

-

-

Drop Weight Impact Test:

-

Principle: A standard weight is dropped from a specified height onto a sample of the explosive. The energy of the impact is varied by changing the drop height. The height at which initiation occurs in 50% of the trials (H₅₀) is determined.

-

Hypothetical Application to BrN₃: A liquid sample of this compound would be placed in a specialized cell.[6] Given its extreme sensitivity, the initial drop heights would be very low. The entire apparatus would need to be in a reinforced containment cell.

-

Safety and Handling Considerations

The paramount consideration when dealing with a substance as hazardous as this compound is safety.

-

Quantity: The amount of this compound used in any experiment should be minimized, ideally limited to no more than 2 mmol.[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE is insufficient. Full-body protection, including blast shields, and remote handling equipment are mandatory.

-

Incompatible Materials: Avoid all contact with metals (especially alkali metals), arsenic, phosphorus, and organic materials in which concentrated solutions can be explosive.[1] Halogenated solvents should also be used with caution.[7]

-

Environment: Work should be conducted in a well-ventilated fume hood, free of sources of ignition, shock, and friction. The working area should be shielded from light.

-

Disposal: Any unreacted this compound must be carefully destroyed in situ using an appropriate quenching agent. Azide-containing waste streams require specialized disposal procedures and must not be mixed with acidic wastes, which could generate highly toxic and explosive hydrazoic acid.[7]

Conclusion

This compound is a chemical of extreme instability at room temperature, posing a significant explosion hazard. Its handling is a specialized task that requires extensive safety precautions and infrastructure. While it has applications in organic synthesis, its use is largely confined to in situ generation, preferably in continuous flow systems that mitigate the risks associated with its accumulation. The quantitative data available underscores its hazardous nature, and any research involving this compound must prioritize safety above all else.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Taming this compound for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utec-corp.com [utec-corp.com]

- 5. etusersgroup.org [etusersgroup.org]

- 6. Safety testing of explosives - Wikipedia [en.wikipedia.org]

- 7. safety.pitt.edu [safety.pitt.edu]

Methodological & Application

Application Notes and Protocols: In Situ Generation of Bromine Azide for Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromine azide (B81097) (BrN₃) is a highly reactive intermediate that serves as a powerful reagent for the simultaneous introduction of a bromine atom and an azide group across a double bond, a transformation known as bromoazidation. The resulting vicinal (1,2-) bromoazides are exceptionally versatile synthetic building blocks, readily converted into a variety of valuable nitrogen-containing compounds such as aziridines, vinyl azides, and diamines.

However, bromine azide is a notoriously unstable and explosive compound, making its isolation and storage extremely hazardous.[1] To circumvent these safety issues, methods for its in situ generation have been developed, allowing for its immediate use in the reaction mixture without accumulation. This approach has made the unique reactivity of this compound accessible for routine laboratory synthesis, providing a reliable pathway for complex molecule construction. These application notes provide an overview of the common methods for the in situ generation of BrN₃, its applications, and detailed experimental protocols.

CRITICAL SAFETY PRECAUTIONS

The in situ generation of this compound mitigates many dangers, but the precursors and the BrN₃ intermediate are still hazardous. All procedures must be performed in a well-ventilated chemical fume hood, and a blast shield is strongly recommended.

-

This compound (BrN₃): This compound is highly explosive and sensitive to changes in pressure and temperature.[1] It should never be isolated or stored. Reactions are typically conducted in solution at or below room temperature.

-

Sodium Azide (NaN₃): Acutely toxic; fatal if swallowed or comes into contact with skin.[2][3] It reacts with acids to liberate highly toxic and explosive hydrazoic acid (HN₃).[3][4] Crucially, it can react with heavy metals, such as lead and copper (often found in plumbing), to form dangerously explosive heavy metal azides.[3] Use non-metal spatulas for handling.

-

N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin and eye burns.[5][6] It is also an oxidizing agent and may intensify fires.[7][8]

-

Bromine (Br₂): A volatile, highly corrosive liquid that is fatal if inhaled and causes severe skin and eye burns.[9][10][11] It is also very toxic to aquatic life.[10] Handle only with appropriate respiratory protection in a fume hood.

-

Personal Protective Equipment (PPE): At a minimum, standard PPE including a lab coat, safety goggles, and a face shield must be worn. Chemical-resistant gloves (e.g., nitrile) are mandatory.[6]

-

Waste Disposal: Azide-containing waste is hazardous. It must be collected in a dedicated, clearly labeled waste container. Never mix azide waste with acidic waste streams to prevent the formation of hydrazoic acid.[3] Consult your institution's environmental health and safety guidelines for proper quenching and disposal procedures.

Methods for In Situ Generation of this compound

Several reagent combinations are effective for the in situ generation of BrN₃. The choice of method often depends on the substrate, desired reaction conditions (e.g., aqueous vs. anhydrous), and scale. The most common methods are summarized in Table 1.

Table 1: Comparison of Common Methods for In Situ Generation of this compound

| Method | Reagents | Typical Solvent | Advantages | Disadvantages |

| 1 | N-Bromosuccinimide (NBS) + Sodium Azide (NaN₃) | Acetonitrile (B52724), CH₂Cl₂ | Readily available and inexpensive reagents; solid reagents are easy to handle. | Can be heterogeneous; potential for side reactions with NBS. |

| 2 | Bromine (Br₂) + Sodium Azide (NaN₃) | Dichloromethane | The "classical" method; effective for a wide range of substrates.[1] | Requires handling of volatile and highly corrosive liquid bromine.[1] |

| 3 | N-Bromosuccinimide (NBS) + Trimethylsilyl Azide (TMSN₃) | Acetonitrile | Homogeneous reaction; suitable for anhydrous conditions. | TMSN₃ is volatile and toxic; more expensive than NaN₃. |

| 4 | Sodium Bromide (NaBr) + Sodium Azide (NaN₃) + Oxone® | Biphasic (e.g., H₂O/CH₂Cl₂) | Suitable for continuous flow chemistry, enhancing safety.[12] | Requires a biphasic system and an oxidant. |

| 5 | NBS + NaN₃ + Tetrachlorosilane (B154696) (TCS) | Acetonitrile | Catalytic method reported to be highly regioselective and high-yielding for specific substrates like arylidene malononitriles.[13] | Requires handling of corrosive TCS. |

Application: Vicinal Bromoazidation of Alkenes

The premier application of in situ generated this compound is the electrophilic addition to alkenes, yielding 1,2-bromoazido compounds. This reaction is a powerful tool for introducing nitrogen and bromine functionalities in a single, stereocontrolled step.

Reaction Mechanism

The addition of BrN₃ to an alkene can proceed through two primary pathways, ionic or radical, depending on the reaction conditions and substrate.[1][14]

-

Ionic Pathway: This is the more common pathway. The Br⁺ moiety of this compound acts as an electrophile, adding to the alkene to form a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by the azide anion (N₃⁻) occurs at the more substituted carbon, typically resulting in a trans (anti-addition) product.

-

Radical Pathway: In the presence of light or radical initiators, BrN₃ can undergo homolytic cleavage to form an azide radical (•N₃) and a bromine radical (•Br).[12][14] The azide radical typically adds to the alkene first, and the resulting carbon-centered radical is then trapped by a bromine atom. This pathway can lead to different regioselectivity compared to the ionic mechanism.

Visualizations

Caption: General workflow for the in situ generation and use of BrN₃.

Caption: Simplified ionic mechanism for alkene bromoazidation.

Caption: Synthetic utility of vicinal bromoazides.

Experimental Protocols

CAUTION: Review Section 2 (CRITICAL SAFETY PRECAUTIONS) before proceeding. These experiments must be conducted in a chemical fume hood behind a blast shield.

Protocol 1: TCS-Mediated Bromoazidation of Arylidene Malononitrile (B47326)

This protocol is adapted from a high-yield procedure for electron-deficient alkenes.[13]

Reagents and Equipment:

-

Arylidene malononitrile substrate (1.0 mmol)

-

Tetrachlorosilane (TCS) (1.0 mmol, 0.11 mL)

-

Sodium azide (NaN₃) (1.0 mmol, 65 mg)

-

N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)

-

Anhydrous acetonitrile (MeCN) (10 mL)

-

Dry, two-neck round-bottom flask with magnetic stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Standard glassware for workup and purification

Procedure:

-

To a dry two-neck round-bottom flask under an inert atmosphere, add anhydrous acetonitrile (5 mL) and sodium azide (1.0 mmol).

-

Cool the suspension in an ice bath and slowly add tetrachlorosilane (1.0 mmol). Stir the mixture at room temperature for 10 minutes.

-

Add N-bromosuccinimide (1.0 mmol) to the mixture and stir for another 5 minutes.

-

Add a solution of the arylidene malononitrile substrate (1.0 mmol) in anhydrous acetonitrile (5 mL).

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC. Reaction times are typically short (10-30 minutes).

-

Upon completion, quench the reaction by pouring the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (B1220275) (20 mL).

-

Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: General Bromoazidation of Styrene (B11656) using NBS and NaN₃

This protocol is a general method applicable to many styrenical olefins.

Reagents and Equipment:

-

Styrene (1.0 mmol, 104 mg, 0.115 mL)

-

N-Bromosuccinimide (NBS) (1.2 mmol, 214 mg)

-

Sodium azide (NaN₃) (1.5 mmol, 98 mg)

-

Acetonitrile (MeCN) (10 mL)

-

Round-bottom flask with magnetic stir bar

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 mmol), sodium azide (1.5 mmol), and acetonitrile (10 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.2 mmol) portion-wise over 5 minutes to the stirred suspension. Note: The reaction can be exothermic.

-

Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, pour the reaction mixture into 20 mL of water and extract with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (1 x 15 mL) to remove any residual bromine species, followed by water (1 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude bromoazide can be purified by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate mixture).

Quantitative Data Summary

The efficiency of the bromoazidation reaction is highly dependent on the substrate. Below are representative data for different classes of alkenes.

Table 2: Substrate Scope for TCS-Mediated Bromoazidation of Arylidene Malononitriles[13]

| Entry | Arylidene Substituent (Ar) | Time (min) | Yield (%) |

| 1 | C₆H₅ | 20 | 85 |

| 2 | 4-CH₃-C₆H₄ | 25 | 82 |

| 3 | 4-OCH₃-C₆H₄ | 30 | 77 |

| 4 | 4-Cl-C₆H₄ | 15 | 88 |

| 5 | 4-Br-C₆H₄ | 15 | 87 |

| 6 | 4-NO₂-C₆H₄ | 10 | 90 |

| 7 | 2-Cl-C₆H₄ | 15 | 86 |

Table 3: Representative Yields for Bromoazidation of Various Alkenes

| Substrate | Method | Product Regiochemistry | Yield (%) | Reference |

| Styrene | NaBr/NaN₃/Oxone (Flow) | Markovnikov (Br at C1) | 90 | [15] |

| Ethyl Cinnamate | NaBr/NaN₃/Oxone (Flow) | Anti-Markovnikov (Br at C2) | 91 | [15] |

| 1-Octene | NBS/NaN₃ | Markovnikov (Br at C1) | ~85 | General Procedure |

| α-Methylstyrene | NBS/TMSN₃ | Markovnikov (Br at C2) | High | General Procedure |

| Cyclohexene | Br₂/NaN₃ | trans-diaxial | >90 | General Procedure |

Conclusion

The in situ generation of this compound provides a safe and practical solution for performing bromoazidation reactions in a standard laboratory setting. This methodology offers a powerful and direct route to synthesize vicinal bromoazides from a wide range of alkenes. The resulting products are highly valuable intermediates for the synthesis of nitrogen-containing molecules, making this an important transformation for researchers in organic chemistry and drug discovery. Adherence to strict safety protocols is paramount when utilizing this potent synthetic tool.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemos.de [chemos.de]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. tatachemicals.com [tatachemicals.com]

- 12. Taming this compound for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Utilization of this compound to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

Application Notes and Protocols for Bromine Azide (BrN₃)

FOR RESEARCH AND DEVELOPMENT USE ONLY. NOT FOR DRUG, HOUSEHOLD, OR OTHER USES.

DANGER: Bromine azide (B81097) is an extremely toxic, highly reactive, and dangerously explosive compound. It is sensitive to shock, friction, heat, and changes in pressure. Work with this substance should only be conducted by trained professionals in a controlled laboratory environment with appropriate safety measures in place. A thorough risk assessment must be completed before any handling.

Physicochemical and Hazard Data

Quantitative data for bromine azide is summarized below. Its extreme instability makes detailed experimental data scarce.

| Property | Value | Citation(s) |

| Molecular Formula | BrN₃ | [1] |

| Molar Mass | 121.92 g/mol | [1] |

| Appearance | Red liquid or crystals | [1][2] |

| Melting Point | -45 °C | [1] |

| Pressure Sensitivity | Explosions can occur at pressure changes (Δp) ≥ 0.05 Torr. | [1][3][4] |

| Decomposition Energy | The disintegration to Br₂ and N₂ has a high reaction energy of 404 kJ/mol. | [4][5] |

| Primary Hazards | Explosive (Hazard Class 1.1A), highly toxic, powerful oxidant, corrosive. | [1][2] |

Hazard Identification and Incompatibilities

This compound is a powerful oxidant and is incompatible with a wide range of materials. Contact with these substances can lead to violent reactions, fire, or explosion.

| Incompatible Material Class | Specific Examples | Citation(s) |

| Metals | Alkali metals (e.g., sodium), arsenic, phosphorus, silver foil, antimony, powdered metals (aluminum, iron, copper), heavy metals and their salts. | [1][2][6][7] |

| Reducing Agents | Lithium, sodium, and their hydrides. | [8] |

| Organic Materials | Combustible materials, organic compounds in general, ethyl ether, aldehydes, ketones, amines, amides, phenols, alcohols. | [2][6][9] |